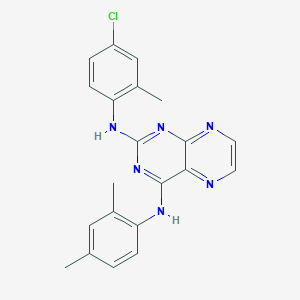
N~2~-(4-chloro-2-methylphenyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with 4-chloro-2-methylphenyl and 2,4-dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between 2,4-diaminopyrimidine and an appropriate aldehyde or ketone.
Substitution Reactions: The pteridine core is then subjected to substitution reactions to introduce the 4-chloro-2-methylphenyl and 2,4-dimethylphenyl groups. This can be achieved using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
科学的研究の応用
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE can be compared with other similar compounds, such as:
N2-(4-CHLOROPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE: Similar structure but lacks the methyl group on the 4-chlorophenyl ring.
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(PHENYL)PTERIDINE-2,4-DIAMINE: Similar structure but lacks the methyl groups on the phenyl ring.
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PYRIMIDINE-2,4-DIAMINE: Similar structure but has a pyrimidine core instead of a pteridine core.
These comparisons highlight the uniqueness of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE in terms of its specific substitutions and core structure, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C21H19ClN6 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
2-N-(4-chloro-2-methylphenyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C21H19ClN6/c1-12-4-6-16(13(2)10-12)25-20-18-19(24-9-8-23-18)27-21(28-20)26-17-7-5-15(22)11-14(17)3/h4-11H,1-3H3,(H2,24,25,26,27,28) |
InChIキー |
DDBBVGAINZCSBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=C(C=C(C=C4)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
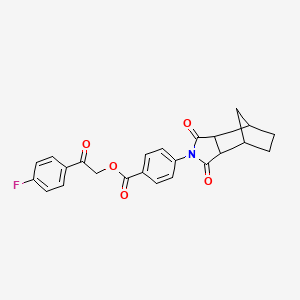
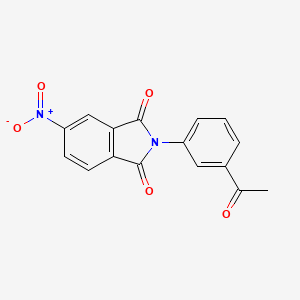
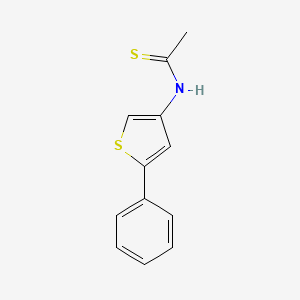
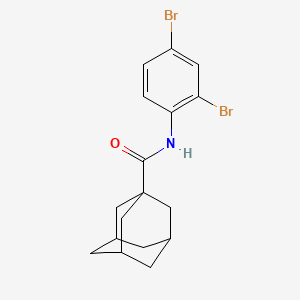

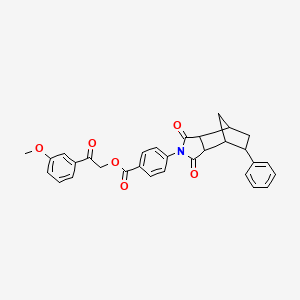
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

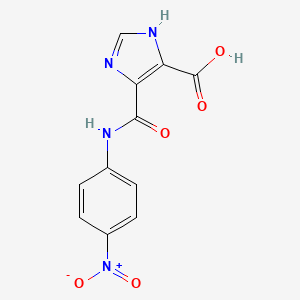
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
